molecular formula C19H23NO5 B12384723 Sinomenine N-oxide

Sinomenine N-oxide

Cat. No.: B12384723
M. Wt: 345.4 g/mol
InChI Key: IQCNMIIBBLJCAC-SLAUIZBQSA-N
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Description

Sinomenine N-oxide is a derivative of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinomenine N-oxide can be synthesized through the oxidation of sinomenine. The typical reaction involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and scalable oxidizing agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sinomenine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and immunosuppressive properties.

Mechanism of Action

Sinomenine N-oxide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Sinomenine N-oxide stands out due to its unique N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar derivatives. This functional group enhances its anti-inflammatory and immunosuppressive effects, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1

InChI Key

IQCNMIIBBLJCAC-SLAUIZBQSA-N

Isomeric SMILES

C[N+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

Canonical SMILES

C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

Origin of Product

United States

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